2,3-Dichloro-4-fluorophenol

描述

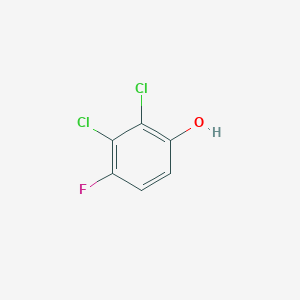

2,3-Dichloro-4-fluorophenol (C₆H₃Cl₂FO) is a halogenated phenolic compound characterized by two chlorine atoms at the 2- and 3-positions and a fluorine atom at the 4-position of the phenol ring. Key physicochemical properties include a molecular weight of 180.992 g/mol, density of 1.560 g/cm³ at 20°C, and a boiling point of 233.1°C (760 mmHg) .

属性

分子式 |

C6H3Cl2FO |

|---|---|

分子量 |

180.99 g/mol |

IUPAC 名称 |

2,3-dichloro-4-fluorophenol |

InChI |

InChI=1S/C6H3Cl2FO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H |

InChI 键 |

QWBLPYQWXPXQSM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1O)Cl)Cl)F |

产品来源 |

United States |

相似化合物的比较

The structural and functional similarities of 2,3-dichloro-4-fluorophenol to other halogenated phenols are critical for understanding its behavior. Below is a comparative analysis with key analogs:

Structural Analogs

- 2,3-Dichlorophenol (2,3-DCP): Shares the same dichloro substitution pattern but lacks the 4-fluoro group. Molecular formula: C₆H₄Cl₂O .

- 2,4-Dichlorophenol (2,4-DCP): Differs in chlorine substitution (2,4-positions vs. 2,3-positions) and lacks fluorine. Widely used in herbicide production (e.g., 2,4-D) .

- 4-Chloro-3-(trifluoromethyl)phenol: Contains a trifluoromethyl group, enhancing steric bulk and electronic effects compared to this compound .

Physicochemical Properties

Key Observations :

- Boiling Point: The higher boiling point of this compound (233.1°C vs. ~210°C for dichlorophenols) may result from increased polarity due to fluorine’s electronegativity .

Toxicity and Environmental Impact

- Chlorophenols: 2,3-DCP and 2,4-DCP are classified as toxic, with documented effects on aquatic life and human health (e.g., liver/kidney damage) .

- Fluorinated Analogs: Fluorine’s electronegativity may alter toxicity pathways. For example, fluorinated phenols often exhibit enhanced stability against degradation, increasing environmental persistence .

准备方法

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic aromatic substitution, where TFA acts as a proton donor to activate NCS, generating a chlorinating agent (Cl⁺). The regioselectivity is influenced by the directing effects of the existing substituents:

-

The fluoro group (-F) at the para position directs electrophiles to the ortho and meta positions.

-

The chloro group (-Cl) at the meta position further directs substitution to the adjacent ortho position, yielding this compound as a minor product (25% yield) alongside 3,6-dichloro-4-fluorophenol (42% yield).

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Starting Material | 3-Chloro-4-fluorophenol |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) |

| Catalyst | Trifluoroacetic acid (TFA) |

| Solvent | Acetonitrile |

| Temperature | 20°C |

| Reaction Time | 72 hours |

| Yield of Target Product | 25% |

Purification and Byproduct Management

The crude product is purified via silica gel chromatography using a 1:19 (v/v) ethyl acetate/isohexane eluent. The low yield of the target compound underscores the challenge of achieving regioselectivity in polychlorinated aromatic systems. Competing formation of 3,6-dichloro-4-fluorophenol dominates due to steric and electronic factors favoring substitution at the less hindered meta position relative to the fluorine.

Alternative Synthetic Strategies

While direct chlorination remains the primary method, alternative routes have been explored for structurally related compounds, offering insights into potential improvements for this compound synthesis.

常见问题

Q. Which computational models validate substituent effects on reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。